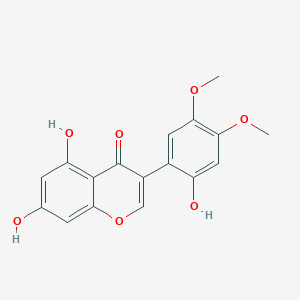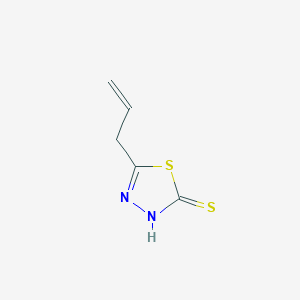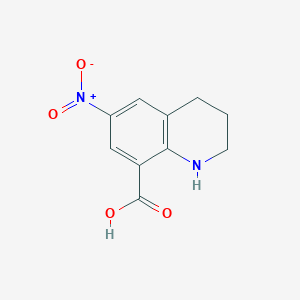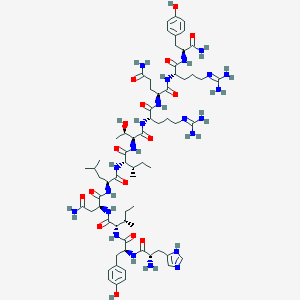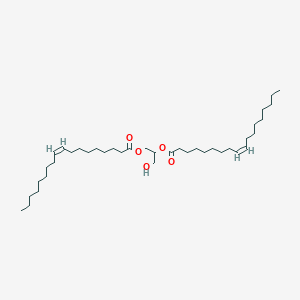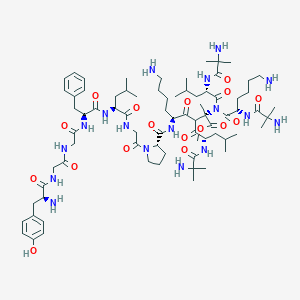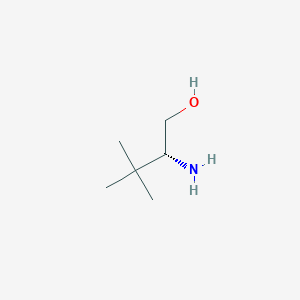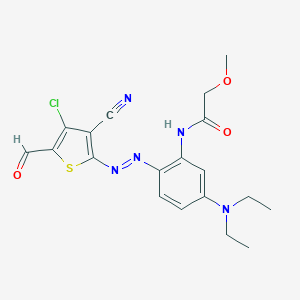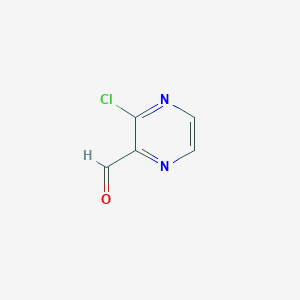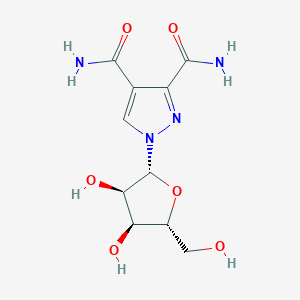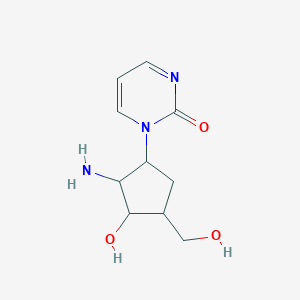
1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone, commonly known as AICAR, is a synthetic nucleotide analog with potential therapeutic applications in various diseases. It is a potent activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. In
Wirkmechanismus
AICAR activates 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone, which is a cellular energy sensor that regulates various metabolic pathways. 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone is activated by an increase in the AMP/ATP ratio, which occurs during cellular stress conditions such as exercise, hypoxia, and nutrient deprivation. AICAR mimics the effect of AMP on 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone, leading to its activation and subsequent phosphorylation of downstream targets. 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone activation results in the stimulation of glucose uptake and fatty acid oxidation, as well as the inhibition of gluconeogenesis and lipogenesis.
Biochemical and Physiological Effects
AICAR has been shown to have several biochemical and physiological effects in various tissues. In skeletal muscle, AICAR increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and energy metabolism. In adipose tissue, AICAR reduces lipid accumulation and inflammation, which may have implications for the treatment of obesity and related metabolic disorders. In the liver, AICAR decreases inflammation and improves insulin sensitivity, which may be beneficial in the treatment of non-alcoholic fatty liver disease. AICAR also has protective effects in the heart and brain, reducing ischemic injury and improving recovery after injury.
Vorteile Und Einschränkungen Für Laborexperimente
AICAR has several advantages for use in lab experiments. It is a potent and specific activator of 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone, which allows for the study of its downstream effects on cellular metabolism. AICAR is also stable and can be easily synthesized, making it a useful tool for in vitro and in vivo studies. However, AICAR has some limitations, including its potential toxicity at high concentrations and its short half-life in vivo. These limitations need to be taken into account when designing experiments using AICAR.
Zukünftige Richtungen
There are several future directions for the study of AICAR and its potential therapeutic applications. One area of research is the development of more potent and selective 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone activators that can be used in the treatment of metabolic disorders and cancer. Another area of research is the investigation of the mechanisms underlying the protective effects of AICAR in the heart and brain, which may lead to the development of new treatments for ischemic injury. Additionally, the use of AICAR in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Synthesemethoden
AICAR can be synthesized through a multistep procedure starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl groups, followed by the formation of the cyclopentane ring and the introduction of the amino and pyrimidine moieties. The final deprotection step yields AICAR as a white crystalline solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
AICAR has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, reduce lipid accumulation in adipose tissue, and decrease inflammation in the liver. AICAR has also been demonstrated to protect against ischemic injury in the heart and brain and to inhibit tumor cell growth and metastasis.
Eigenschaften
CAS-Nummer |
111795-60-9 |
|---|---|
Produktname |
1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone |
Molekularformel |
C10H15N3O3 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
1-[2-amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c11-8-7(4-6(5-14)9(8)15)13-3-1-2-12-10(13)16/h1-3,6-9,14-15H,4-5,11H2 |
InChI-Schlüssel |
BSXUSNWVPBLSKG-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C1N2C=CC=NC2=O)N)O)CO |
Kanonische SMILES |
C1C(C(C(C1N2C=CC=NC2=O)N)O)CO |
Synonyme |
1-(2-amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone 1-AHHCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



